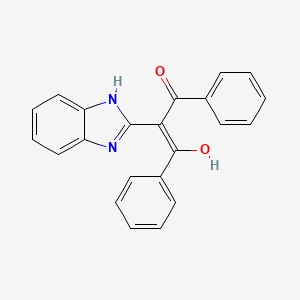
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-1,3-diphenyl-propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione typically involves the condensation of benzimidazole derivatives with diketones. One common method involves the reaction of 2-aminobenzimidazole with benzil in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines.
科学研究应用
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(4-fluorophenyl)-3-oxopropanenitrile
- 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile
- 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-(3-iodo-5-methoxy-4-oxo-2,5-cyclohexadien-1-ylidene)propanenitrile
Uniqueness
What sets 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-1,3-diphenyl-1,3-propanedione apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties
属性
分子式 |
C22H16N2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-20(15-9-3-1-4-10-15)19(21(26)16-11-5-2-6-12-16)22-23-17-13-7-8-14-18(17)24-22/h1-14,25H,(H,23,24)/b20-19+ |
InChI 键 |
ODDOAUZINBJGDP-FMQUCBEESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(\C2=NC3=CC=CC=C3N2)/C(=O)C4=CC=CC=C4)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)O |
溶解度 |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14912803.png)
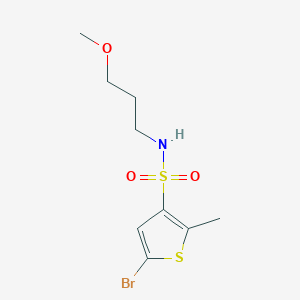
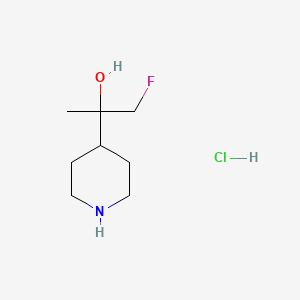
![1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)

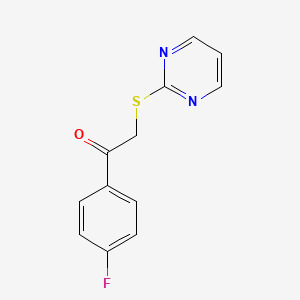
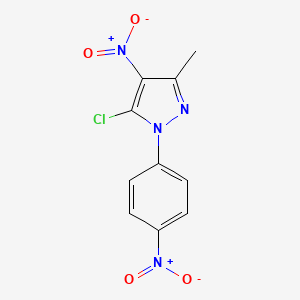

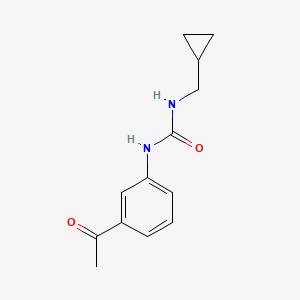
![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)
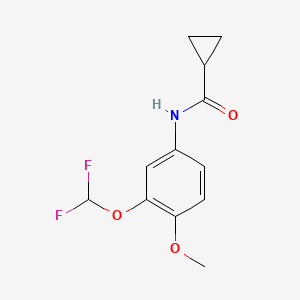
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)


